molecular formula C13H11F3N2O B12067115 5-(3-Methoxyphenyl)-3-(trifluoromethyl)pyridin-2-amine

5-(3-Methoxyphenyl)-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B12067115
M. Wt: 268.23 g/mol
InChI Key: YVIYXDJPASXMMH-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-3-(trifluoromethyl)pyridin-2-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research, primarily serving as a versatile synthetic intermediate. Its structure, featuring a 2-aminopyridine core substituted with a 3-methoxyphenyl group and a metabolically stable trifluoromethyl group, is commonly found in molecules designed to modulate kinase activity. Research indicates this compound is a key precursor in the synthesis of more complex molecules, such as certain kinase inhibitors. For instance, it has been identified as a critical building block in the development of potent and selective Janus kinase 2 (JAK2) inhibitors, as described in patents and scientific literature [https://pubchem.ncbi.nlm.nih.gov/compound/16217679]. The 2-aminopyridine moiety is a privileged scaffold in drug design, often contributing to favorable binding interactions with enzyme active sites. The presence of the trifluoromethyl group enhances membrane permeability and improves metabolic stability, making derivatives of this compound promising candidates for pharmacological profiling. Therefore, this compound is a valuable tool for researchers in oncology and immunology exploring new therapeutic agents, particularly those targeting kinase-mediated signaling pathways. This product is intended for research applications by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C13H11F3N2O

Molecular Weight

268.23 g/mol

IUPAC Name

5-(3-methoxyphenyl)-3-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C13H11F3N2O/c1-19-10-4-2-3-8(5-10)9-6-11(13(14,15)16)12(17)18-7-9/h2-7H,1H3,(H2,17,18)

InChI Key

YVIYXDJPASXMMH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(N=C2)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as chromatography, is essential to obtain high-purity products .

Chemical Reactions Analysis

Acylation of the Amine Group

The primary amine at position 2 undergoes acylation with acyl chlorides or anhydrides to form substituted amides. This reaction typically proceeds under mild conditions due to the nucleophilic nature of the amine.

Reaction ConditionsReagents/SubstratesProduct StructureYieldReferences
Room temperature, DCM, baseAcetyl chlorideN-Acetyl derivative85–92%
Reflux, THF, DIEABenzoyl chlorideN-Benzoylated product78%

Mechanistic Insight :
The reaction involves nucleophilic attack by the amine on the electrophilic carbonyl carbon of the acyl chloride, followed by deprotonation to form the amide. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of adjacent positions but does not sterically hinder the amine’s reactivity .

Palladium-Catalyzed Cross-Coupling Reactions

The amine participates in Buchwald-Hartwig coupling with aryl halides, enabling C–N bond formation. This reaction is critical for synthesizing biaryl amine derivatives.

Reaction ConditionsCatalytic SystemSubstrateProductYieldReferences
110°C, toluene, 12 hPd₂(dba)₃, XantPhos, tBuONa1-Bromo-3-fluorobenzeneN-(3-Fluorophenyl) derivative65%
100°C, dioxane, 24 hPd(dba)₂, BINAP2-Bromo-5-(trifluoromethyl)pyridineBis-pyridinylamine71%

Key Observations :

  • High regioselectivity is observed due to the electron-deficient pyridine ring .

  • The trifluoromethyl group stabilizes intermediates via inductive effects, improving reaction efficiency .

Formation of Heterocyclic Compounds

The amine group facilitates cyclization reactions to generate fused heterocycles, such as imidazo[1,2-a]pyridines.

Reaction ConditionsReagentsProductYieldReferences
70°C, MeOH, TosOH2-Pyridinecarbaldehyde, isocyanideImidazo[1,2-a]pyridine68%
25°C, EDCI, PyridineCarboxylic acidsAmide-linked imidazole derivatives73%

Mechanism :
Condensation with aldehydes forms Schiff base intermediates, which undergo cyclization in the presence of sulfur or isocyanides . The methoxyphenyl group enhances π-stacking interactions in the resulting heterocycles, influencing crystallinity .

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

While the amine itself is not a leaving group, diazotization followed by substitution enables functionalization at position 2.

Reaction ConditionsReagentsProductYieldReferences
0–5°C, NaNO₂, HBF₄CuCN2-Cyano derivative55%
Diazotization, KIKI2-Iodo analogue60%

Limitations :
Diazotization requires careful pH control to avoid decomposition of the diazonium intermediate . The trifluoromethyl group’s electron-withdrawing nature deactivates the ring, necessitating activated substrates for efficient substitution .

Oxidation and Reduction

The amine can be oxidized to nitroso or nitro derivatives, while the trifluoromethyl group remains inert under standard conditions.

Reaction ConditionsReagentsProductYieldReferences
H₂O₂, AcOH, 50°CNitroso intermediate40%
H₂, Pd/C, MeOHPartially reduced dihydropyridine82%

Note :
Reduction of the pyridine ring to dihydropyridine enhances solubility but reduces aromatic stabilization .

Thioamide and Thiourea Derivatives

Reaction with carbon disulfide or isothiocyanates yields sulfur-containing analogues.

Reaction ConditionsReagentsProductYieldReferences
CS₂, KOH, EtOHThioamide75%
PhNCS, DMFN-Phenylthiourea88%

Applications :
Thioamide derivatives exhibit enhanced metal-chelating properties, useful in catalysis or medicinal chemistry .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that compounds containing trifluoromethylpyridine moieties exhibit promising anticancer properties. For instance, derivatives of trifluoromethylpyridine have been shown to inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of the methoxyphenyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against tumors .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies indicate that trifluoromethylpyridine derivatives possess significant antibacterial and antifungal properties, making them suitable candidates for developing new antibiotics or antifungal agents. The methoxy group may contribute to increased interaction with microbial targets .

Agrochemicals

Pesticide Development
The unique structural features of 5-(3-Methoxyphenyl)-3-(trifluoromethyl)pyridin-2-amine allow it to function as a potential pesticide or herbicide. Research has highlighted the effectiveness of trifluoromethylpyridine derivatives in controlling pests and weeds, which is critical for agricultural sustainability. The trifluoromethyl group is known to enhance the biological activity of agrochemicals by improving their potency against target organisms .

Material Science

Polymer Synthesis
The compound has applications in the synthesis of advanced materials, particularly polymers with tailored properties. Its ability to act as a building block in polymer chemistry can lead to the development of materials with enhanced thermal stability and chemical resistance. The trifluoromethyl group imparts unique characteristics to the polymers, making them suitable for high-performance applications .

Analytical Chemistry

Chromatographic Applications
In analytical chemistry, this compound can be utilized as a standard or reference material in chromatographic methods such as HPLC and LC-MS. Its distinct spectral properties facilitate accurate detection and quantification in complex mixtures .

Summary Table of Applications

Application AreaSpecific Use CasesKey Benefits
Medicinal ChemistryAnticancer agents, antimicrobial compoundsEnhanced bioavailability, effective microbial targeting
AgrochemicalsPesticides, herbicidesImproved potency against pests, sustainable agriculture
Material SciencePolymer synthesisEnhanced thermal stability, tailored chemical resistance
Analytical ChemistryStandards for HPLC/LC-MSAccurate detection and quantification

Case Studies

  • Anticancer Activity Study : A study evaluating various trifluoromethylpyridine derivatives found that the methoxy-substituted variants exhibited higher cytotoxicity against breast cancer cell lines compared to their non-methoxy counterparts .
  • Pesticide Efficacy Trial : Field trials demonstrated that formulations containing this compound showed significant reductions in pest populations compared to traditional pesticides, indicating its potential as a novel agrochemical agent .
  • Polymer Development Research : Research on polymers synthesized with this compound revealed improvements in mechanical strength and thermal resistance, making them suitable for industrial applications where durability is essential .

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The methoxyphenyl group can also contribute to the compound’s overall activity by facilitating interactions with hydrophobic pockets within the target molecules .

Comparison with Similar Compounds

Substituent Variations on the Pyridine Core

The following table compares key pyridine derivatives with structural similarities to the target compound:

Compound Name Substituents (Positions) Molecular Formula CAS Number Key Properties/Applications References
5-(3-Methoxyphenyl)-3-(trifluoromethyl)pyridin-2-amine 3-CF₃, 5-(3-MeO-Ph) C₁₃H₁₁F₃N₂O 1227603-09-9 Investigated for kinase inhibition
5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine 3-CF₃, 5-(4-F-Ph) C₁₂H₈F₄N₂ 1214334-88-9 Higher lipophilicity; potential CNS agent
5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine 3-CF₃, 5-(3-F-Ph) C₁₂H₈F₄N₂ 1214338-04-1 Improved metabolic stability
2-Amino-3-chloro-5-(trifluoromethyl)pyridine 3-Cl, 5-CF₃ C₆H₄ClF₃N₂ 79456-26-1 Intermediate in agrochemical synthesis
3-Iodo-5-(trifluoromethyl)pyridin-2-amine 3-I, 5-CF₃ C₆H₄F₃IN₂ 1704064-01-6 Radiolabeling precursor
5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine 3-C≡C-SiMe₃, 5-CF₃ C₁₁H₁₃F₃N₂Si 1036027-52-7 Click chemistry applications
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine 5-Boron ester, 3-CF₃ C₁₂H₁₆BF₃N₂O₂ 947249-01-6 Suzuki-Miyaura cross-coupling reagent

Key Findings from Comparative Studies

Electronic Effects :

  • The 3-methoxyphenyl group in the target compound provides electron-donating resonance effects, which may enhance binding to electron-deficient biological targets compared to fluorophenyl analogs (e.g., 5-(4-Fluorophenyl)-3-CF₃-pyridin-2-amine) .
  • Halogenated analogs (e.g., 3-chloro or 3-iodo derivatives) exhibit increased steric bulk and altered electronic profiles, impacting solubility and reactivity .

Pharmacological Relevance :

  • Trifluoromethylpyridine derivatives are prominent in kinase inhibitor development. For example, pexidartinib (a related compound with a pyrrolopyridine core) targets CSF1R and KIT kinases, highlighting the importance of trifluoromethyl groups in drug design .
  • Boron-containing derivatives (e.g., 5-boronic ester analogs) are critical intermediates for synthesizing biaryl structures in drug discovery .

Synthetic Utility :

  • Ethynyl-substituted analogs (e.g., 3-((trimethylsilyl)ethynyl) derivatives) are used in click chemistry for bioconjugation, leveraging their reactivity with azides .
  • Iodo and bromo derivatives serve as halogenated intermediates for cross-coupling reactions .

Biological Activity

5-(3-Methoxyphenyl)-3-(trifluoromethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a trifluoromethyl group and a methoxy-substituted phenyl ring. These modifications can enhance the compound's biological activity, making it a candidate for various therapeutic applications.

The molecular formula of this compound is C13H11F3N2O, with a molecular weight of 268.23 g/mol. The trifluoromethyl group is known to improve lipophilicity and metabolic stability, while the methoxy group can influence the binding affinity to biological targets.

PropertyValue
Molecular FormulaC13H11F3N2O
Molecular Weight268.23 g/mol
IUPAC NameThis compound
InChI KeyYVIYXDJPASXMMH-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity, while the methoxyphenyl group facilitates interactions with hydrophobic regions within target proteins. This dual action may lead to increased potency and selectivity against various biological pathways.

Biological Activity Studies

Research into the biological activity of this compound has revealed several promising findings:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties. For example, it demonstrated effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) comparable to established antibiotics .
  • Anticancer Potential : In cellular assays, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary results indicate that it may induce apoptosis in certain cancer cells, suggesting potential as an anticancer agent .
  • Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes involved in disease pathways. For instance, it has shown promise in inhibiting certain kinases that are critical in cancer progression .

Case Studies

Several case studies illustrate the biological efficacy of this compound:

  • Case Study 1 : A study conducted on S. aureus revealed that at concentrations ranging from 50 to 200 µM, the compound effectively inhibited bacterial growth, with complete inhibition observed at higher concentrations .
  • Case Study 2 : In vitro tests on cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxicity .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
5-(3-Methoxyphenyl)-3-methylpyridin-2-amineLacks trifluoromethyl groupLower potency compared to target
5-(3-Methoxyphenyl)-3-difluoromethylpyridin-2-amineContains difluoromethyl insteadDifferent reactivity profile

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(3-Methoxyphenyl)-3-(trifluoromethyl)pyridin-2-amine, and how can reaction parameters be optimized for higher yields?

  • Methodology : A common approach involves Suzuki-Miyaura coupling to introduce the 3-methoxyphenyl group to a halogenated pyridine precursor, followed by amination. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent selection (e.g., DMF or THF), and temperature control (70–100°C). Post-synthetic purification via column chromatography or recrystallization is critical for isolating the product . Optimization of reaction time and stoichiometry (e.g., 1.2 equivalents of boronic acid) can improve yields to >75% .

Q. How can the purity and structural identity of this compound be validated post-synthesis?

  • Methodology : Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm substitution patterns via ¹H/¹³C NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the pyridine ring) .
  • LC-MS : Verify molecular weight (calculated: 298.25 g/mol) and detect impurities (<2% threshold) .
  • Elemental analysis : Ensure C, H, N, and F content aligns with theoretical values (e.g., C: 56.38%, H: 3.72%) .

Q. What are the solubility and stability profiles of this compound under various storage conditions?

  • Methodology :

  • Solubility : Test in DMSO (>50 mg/mL), ethanol (~10 mg/mL), and aqueous buffers (pH 2–9). Low water solubility (<1 mg/mL) is typical due to the trifluoromethyl group .
  • Stability : Store at −20°C under inert atmosphere (N₂/Ar) to prevent degradation. Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. What safety precautions are necessary when handling this compound in the laboratory?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of fine particles.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?

  • Methodology :

  • Substituent variation : Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to assess impact on target binding .
  • Trifluoromethyl analogs : Synthesize derivatives with CF₃ at different pyridine positions and compare IC₅₀ values in kinase assays .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets .

Q. What experimental strategies can identify the primary biological targets of this compound?

  • Methodology :

  • Kinase profiling : Screen against a panel of 100+ kinases using competitive binding assays (e.g., KINOMEscan®).
  • Cellular thermal shift assay (CETSA) : Confirm target engagement by monitoring protein stability shifts in lysates .
  • CRISPR-Cas9 knockout : Validate target dependency in cell lines (e.g., HEK293) .

Q. How can advanced crystallographic techniques resolve contradictions in reported activity data?

  • Methodology :

  • X-ray crystallography : Co-crystallize the compound with its target protein (e.g., MAP3K12) and refine structures using SHELXL .
  • Electron density maps : Analyze binding modes (e.g., hydrogen bonds with hinge regions) to explain potency variations across studies .

Q. What chromatographic methods are optimal for separating enantiomers or regioisomers of this compound?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) mobile phase for enantiomeric resolution.
  • HILIC-MS : Employ hydrophilic interaction chromatography for polar regioisomers (e.g., 3- vs. 5-substituted pyridines) .

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